N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide
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Overview
Description
N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The two pyrazole moieties are then coupled using a suitable linker, such as a butanamide group, through amide bond formation. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-1H-pyrazol-1-YL)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-chloro-3-nitro-1H-pyrazol-1-YL)butanamide: Contains a chloro group, which may enhance its electrophilic properties.
Uniqueness
N-(3-Methyl-1-phenyl-1H-pyrazol-5-YL)-4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide is unique due to the presence of both a nitro group and a butanamide linker, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-13-11-16(23(20-13)15-7-4-3-5-8-15)19-18(25)9-6-10-22-14(2)12-17(21-22)24(26)27/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSSLANDHUXNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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